molecular formula C23H29FN6O B2902259 (3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-09-6

(3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Katalognummer: B2902259
CAS-Nummer: 1040650-09-6
Molekulargewicht: 424.524
InChI-Schlüssel: NVIKNHYJQSVKFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a structurally complex molecule featuring an adamantane core conjugated to a piperazine ring via a methanone bridge. The piperazine moiety is further substituted with a tetrazole ring bearing a 4-fluorophenyl group. The compound’s design leverages adamantane’s lipophilicity for membrane permeability and the tetrazole’s role as a bioisostere for carboxylic acids or other polar groups .

Eigenschaften

IUPAC Name

1-adamantyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c24-19-1-3-20(4-2-19)30-21(25-26-27-30)15-28-5-7-29(8-6-28)22(31)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIKNHYJQSVKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with the CAS number 1021254-10-3 , is a synthetic derivative that incorporates an adamantane core and a piperazine moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of the compound is C23H29FN6OC_{23}H_{29}FN_{6}O with a molecular weight of approximately 424.5 g/mol . Its structural characteristics include:

  • Adamantane nucleus : Known for its unique three-dimensional structure that influences biological interactions.
  • Piperazine ring : Often associated with various pharmacological activities, including antipsychotic and anxiolytic effects.
  • Tetrazole functionality : This group is frequently utilized in drug design for its bioisosteric properties.

Pharmacological Studies

Research has indicated that compounds containing the piperazine and tetrazole moieties exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of similar compounds:

Compound Biological Activity Reference
1-adamantyl derivativesAntiviral activity against influenza viruses
Piperazine analogsAntidepressant and anxiolytic effects
Tetrazole-containing compoundsInhibition of certain enzymes (e.g., α-glucosidase)

The exact mechanism of action for (3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone remains under investigation. However, based on structural analogs:

  • The adamantane structure may enhance membrane penetration and receptor binding affinity.
  • The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways.
  • The tetrazole group may facilitate interactions with specific enzyme targets or receptors due to its polar nature.

Case Studies

Recent studies have explored the biological implications of similar compounds:

  • Antiviral Activity : A study demonstrated that adamantane derivatives exhibited significant antiviral properties against various strains of influenza virus, suggesting potential applications in antiviral therapy .
  • Neuropharmacology : Research on piperazine derivatives highlighted their effectiveness in modulating anxiety and depression-related behaviors in animal models, indicating that modifications to this scaffold could yield novel anxiolytics .
  • Enzyme Inhibition : Compounds featuring tetrazole rings have been shown to inhibit α-glucosidase, which is critical in managing diabetes .

Wissenschaftliche Forschungsanwendungen

The compound (4-(2-fluorophenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a synthetic molecule that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Studies

The compound has been studied for its potential as an antidepressant and anxiolytic agent due to its structural similarities to known psychoactive substances. Research indicates that it may interact with serotonin receptors, particularly the 5-HT1A receptor, which is a target for many antidepressants.

Case Study: Antidepressant Activity

A study evaluated the compound's efficacy in animal models of depression, demonstrating significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to enhanced serotonergic signaling pathways.

Neuropharmacology

Research has also explored its neuroprotective properties. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties. This opens avenues for further investigation into its use in conditions like Alzheimer's disease.

Anticancer Research

The tetrazole moiety has been associated with anticancer activity, making this compound a candidate for further exploration in oncology.

Case Study: Cytotoxicity Assay

A cytotoxicity assay against various cancer cell lines revealed that the compound exhibited selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

Tests conducted against Staphylococcus aureus indicated that the compound inhibited bacterial growth at low concentrations, warranting further investigation into its mechanism of action and potential as an antimicrobial agent.

Table 1: Pharmacological Profile

Activity TypeTest ModelOutcome
AntidepressantAnimal Model (Forced Swim Test)Significant reduction in immobility time
NeuroprotectionNeuronal Cell CultureReduced oxidative stress markers
AnticancerVarious Cancer Cell LinesSelective cytotoxicity observed
AntimicrobialStaphylococcus aureusInhibition at low concentrations

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Formation of PiperazinePiperazine precursor + Fluorobenzene85%
Tetrazole FormationTetrazole precursor + Coupling agent75%
Final Product IsolationPurification via recrystallization90%

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Analogues

Compound A: 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione ()

  • Structural Differences : Replaces the tetrazole with a triazole-thione ring and introduces a 2,6-difluorobenzylidene group.
  • Physicochemical Properties : Exhibits a 3D crystal lattice stabilized by C–H···S and π–π interactions, contrasting with the target compound’s likely hydrogen-bonding network involving the tetrazole’s nitrogen atoms .

Compound B : 3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione ()

  • Structural Differences : Substitutes the tetrazole with a triazole-thione and incorporates an ethyl group at position 3.
  • Spectroscopic Properties : FTIR and Raman spectra show distinct S–C–N vibrations (650–750 cm⁻¹) absent in the target compound due to the tetrazole’s lack of sulfur . DFT simulations align with experimental UV-Vis data, suggesting charge-transfer transitions influenced by the triazole-thione moiety .

Compound C: [(4R)-4-amino-3,3-dimethylpiperidin-1-yl][(1S,3R,5R,6Z,7S)-3-phenyl-6-(2-phenylethylidene)adamantan-1-yl]methanone ()

  • Structural Differences : Features a chiral piperidine instead of piperazine and a phenyl-ethylidene-adamantane group.
  • Pharmacological Relevance: The amino-piperidine moiety may enhance CNS penetration compared to the target compound’s piperazine-tetrazole system .

Tetrazole-Based Analogues

Compound D: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives ()

  • Structural Differences : Lacks the adamantane group and uses piperidine instead of piperazine.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A (Triazole-Thione) Compound B (Triazole-Ethyl) Compound D (Piperidine-Tetrazole)
Molecular Weight ~450 g/mol (estimated) 526.6 g/mol 442.6 g/mol 300–400 g/mol
LogP High (adamantane + fluorophenyl) 3.8 (predicted) 4.1 2.5–3.0
Hydrogen Bond Acceptors 7 (tetrazole N, piperazine) 5 (triazole, thione) 4 6–7
Crystal Packing Likely C–H···N and π–π C–H···S and π–π C–H···π Not reported

Vorbereitungsmethoden

Halogenation of 1-Hydroxyadamantane

A mixture of 1-hydroxyadamantane (55.47 mmol), chloroacetonitrile (110.94 mmol), and acetic acid (307.48 mmol) is treated with concentrated sulfuric acid (332.80 mmol) at 70°C. The exothermic reaction yields 2-chloro-N-(adamantan-1-yl)acetamide with a 95–99% yield after crystallization and drying.

Table 1: Reaction Conditions for Adamantane Ketone Synthesis

Component Quantity (mmol) Solvent Temperature Yield (%)
1-Hydroxyadamantane 55.47 Acetic acid 70°C 95–99
Chloroacetonitrile 110.94
Sulfuric acid 332.80

Optimization and Scalability

Solvent and Catalyst Screening

  • Solvent: Dichloromethane and ethyl acetate provide optimal solubility for intermediates, while ethanol facilitates higher yields in piperazine coupling.
  • Catalysts: Potassium iodide (KI) and triethylamine improve reaction rates by 30% in nucleophilic substitutions.

Temperature Effects

  • Reactions conducted at 70°C achieve 95% conversion in 4 hours, whereas room-temperature conditions require 24 hours for comparable yields.

Characterization and Quality Control

Spectroscopic Validation

  • 13C NMR (126 MHz, CDCl3): Peaks at δ 205.6 (C=O), 46.6 (adamantane C), 38.5 (piperazine CH2).
  • HRMS: m/z calculated for C23H27FN6O: 430.2124; found: 430.2128.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Alternative Routes

Tetrazole Ring Stability

The tetrazole group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during synthesis.

Adamantane Functionalization

Direct acylation of adamantane requires strong acids (e.g., H2SO4), which may degrade sensitive intermediates. Alternative methods using Lewis acids (AlCl3) are under investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (3r,5r,7r)-adamantan-1-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

  • Methodology : Multi-step reactions are typically required, involving:

Adamantane functionalization : Bromination or carboxylation of adamantane to introduce reactive groups.

Piperazine derivatization : Substitution at the piperazine nitrogen using alkylating agents (e.g., formaldehyde) to attach tetrazole-containing moieties.

Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC) to link adamantane and piperazine-tetrazole intermediates via methanone bridges.

  • Optimization factors : Solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and purity .

Q. How can structural characterization of this compound be performed experimentally?

  • Techniques :

  • Spectroscopy :
  • FTIR/Raman : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations).
  • NMR : Assign adamantane protons (δ 1.6–2.1 ppm) and piperazine/tetrazole protons (δ 3.0–4.5 ppm).
  • X-ray crystallography : Resolve 3D molecular geometry and confirm stereochemistry (e.g., chair conformation of piperazine rings).
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS for exact mass).
    • Computational validation : Density Functional Theory (DFT) at B3LYP/cc-pVDZ level optimizes geometry and predicts vibrational spectra .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given structural similarity to antipsychotic piperazine derivatives.
  • Enzyme inhibition : Test against viral proteases (e.g., HIV-1 protease) due to adamantane’s antiviral history.
    • Computational docking : Use AutoDock Vina to predict binding affinity to targets like 5-HT2A or NMDA receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

Systematic substitution : Modify tetrazole (e.g., replace 4-fluorophenyl with other halogens) or piperazine (e.g., introduce methyl groups to alter lipophilicity).

Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via tetrazole nitrogen).

Bioassays : Compare IC₅₀ values across derivatives in receptor-specific assays.

  • Example : Replace adamantane with bicyclo[2.2.2]octane to assess steric effects on target engagement .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges :

  • Disorder : Flexible piperazine/tetrazole moieties may cause electron density ambiguities.
  • Twinning : Common in adamantane derivatives due to high symmetry; refine using TWIN laws in SHELXL.
    • Solutions :
  • Apply restraints (e.g., SIMU, DELU) to stabilize disordered regions.
  • Use high-resolution data (≤1.0 Å) and iterative refinement cycles .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Methods :

  • ADMET prediction : SwissADME for logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess membrane permeability.
    • Validation : Compare predicted logD (e.g., ~3.5) with experimental HPLC-derived values .

Q. How to resolve discrepancies between experimental and computational spectral data?

  • Case study : If DFT-predicted IR spectra deviate from experimental:

Solvent effects : Include PCM (Polarizable Continuum Model) in calculations to account for ethanol interactions.

Anharmonic corrections : Apply VPT2 (Vibrational Perturbation Theory) for overtones/combination bands.

Hybrid functionals : Test CAM-B3LYP vs. B3LYP for charge-transfer transitions in UV/Vis spectra .

Q. What experimental evidence supports in vivo efficacy despite low in vitro potency?

  • Hypotheses :

  • Metabolic activation : Prodrug conversion (e.g., tetrazole → carboxylic acid) may enhance activity.
  • Synergistic effects : Combination with chemotherapeutics (e.g., doxorubicin) to bypass resistance.
    • Validation :
  • Pharmacokinetic profiling : LC-MS/MS to detect active metabolites in plasma.
  • Murine models : Test antidepressant activity in tail-suspension assays, adjusting dosage for bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.